molecular formula C10H9ClN4 B13053361 4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine CAS No. 2177258-48-7

4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine

Cat. No.: B13053361
CAS No.: 2177258-48-7
M. Wt: 220.66 g/mol
InChI Key: YTEQYLYDBBRFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-d]pyrrolo[2,3-b]pyridine (CAS 2177258-48-7) is a high-purity chemical intermediate designed for pharmaceutical and biological research. This compound features a complex, fused heterocyclic scaffold based on the privileged 1H-pyrazolo[3,4-b]pyridine structure, a core known for its wide range of biomedical applications . Researchers value this scaffold for its strong potential in anticancer drug discovery, as pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antileukemic activity and the ability to act as kinase inhibitors, targeting key enzymes such as CDK2 and Abl kinase . The specific 1-ethyl and 4-chloro substitutions on this molecular framework are strategic, as N1-alkyl groups are among the most common and synthetically accessible modifications, allowing for further functionalization and optimization of drug-like properties . This makes the compound a versatile and valuable building block for medicinal chemists working to develop new targeted therapies. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2177258-48-7

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

7-chloro-3-ethyl-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

InChI

InChI=1S/C10H9ClN4/c1-2-15-8-6-3-4-12-10(6)14-9(11)7(8)5-13-15/h3-5,13H,2H2,1H3

InChI Key

YTEQYLYDBBRFGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C=CN=C3N=C(C2=CN1)Cl

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Starting from Aminopyrazoles

One efficient approach begins with 5-aminopyrazoles as the core building block. These undergo condensation with cyclic β-keto esters or α-acetyl γ-butyrolactone to form intermediate pyrazolo[3,4-b]pyridines, which are then cyclized to yield the fused pyrazolo[3,4-b]pyrrolo[2,3-d]pyridine skeleton.

  • Key steps:
    • Condensation of 5-aminopyrazoles with α-acetyl γ-butyrolactone.
    • Cyclization under acidic or dehydrating conditions.
    • Treatment with phosphorus oxychloride to introduce the chloro group at the 4-position.
    • Subsequent reaction with primary amines to complete the tricyclic system.

This method provides good yields and structural control over the fused heterocycle.

Synthesis via Nitrogen-(2-chloroethyl) Pyridine-2-imines Intermediate

A patented method (CN103193774A) describes a novel, industrially favorable synthesis involving:

This route is notable for:

  • High purity of the final product (98–99%).
  • Good yield (60–68%).
  • Safety and simplicity of the process.
  • Suitability for scale-up and industrial production.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Formation of imine intermediate 2-aminopyridine + 2-chloroacetaldehyde (water solvent) 10–25 1–3 Direct use of aqueous solution in next step
Cyclization to 7-azaindole Sodium acetate (water solvent) 80–100 5–10 Precipitation and filtration post-reaction
Oxidation to oxynitride salt Meta-chloroperbenzoic acid (methylene dichloride) Room temp (20–25) 3–5 Filtration and drying of precipitate
Chlorination and ring closure Phosphorus oxychloride 80–100 10–16 Followed by solvent removal and recrystallization

Analytical and Purity Data

Comparative Notes on Alternative Methods

  • Other synthetic approaches reported in literature involve Michael addition and base-catalyzed cyclizations of substituted pyrazoles with β-dicarbonyl compounds or α-methylene ketones, yielding pyrazolo-fused heterocycles with various substitutions.
  • However, these methods often require additional functional group transformations to install the 4-chloro substituent and the ethyl group at the 1-position.
  • The method via nitrogen-(2-chloroethyl) pyridine-2-imines is more direct and industrially practical for the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Yield (%) Purity (%) Industrial Suitability References
Condensation of 5-aminopyrazoles with cyclic β-keto esters 5-Aminopyrazoles, α-acetyl γ-butyrolactone Condensation, cyclization, chlorination Moderate to High (variable) High Moderate
Nitrogen-(2-chloroethyl) pyridine-2-imines route 2-Aminopyridine, 2-chloroacetaldehyde Imine formation, cyclization, oxidation, chlorination 60–68 98–99 High
Michael addition and base-catalyzed cyclization Substituted pyrazoles, β-dicarbonyls Michael addition, cyclization Variable Moderate Low to Moderate

Chemical Reactions Analysis

4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 4-chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine can be contextualized by comparing it to structurally related pyrrolo-pyridine and pyrazolo-pyridine derivatives.

Structural Analogs and Substituent Effects

  • Pyrrolo[2,3-b]pyridine Derivatives: 4-Chloro-1H-pyrrolo[2,3-b]pyridine: A precursor in synthesizing anticancer analogs, this compound lacks the pyrazole ring and ethyl group, resulting in reduced steric bulk. Its derivatives (e.g., compounds 251a-d) exhibit cytotoxic activity against A549, HeLa, and MCF-7 cell lines, highlighting the importance of chloro substituents in enhancing bioactivity . Thiazol-4-yl-pyrrolo[2,3-b]pyridine (196a/b): These derivatives, synthesized via Hantzsch reactions, show selective CDK1 inhibition (IC50 = 0.41–0.85 μM) but lack activity against CDK5 and GSK3β. Substituted Pyrrolo[2,3-b]pyridines (e.g., 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine): Halogenated derivatives demonstrate enhanced kinase binding due to electron-withdrawing effects, though bromo substituents may increase molecular weight and alter pharmacokinetics .
  • Pyrazolo[3,4-d]pyrimidines :

    • Used as Bruton’s tyrosine kinase (BTK) inhibitors, these compounds share a pyrazole core but differ in ring fusion (pyrimidine vs. pyrrolo-pyridine). Linear regression studies on 52 pyrrolo-pyridines and pyrimidines reveal that substituent polarity and lipophilicity critically influence BTK inhibitory potency .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound enhances membrane permeability compared to methyl or hydrogen substituents in analogs like 4-chloro-1-methyl-pyrrolo[2,3-b]pyridine .
  • Solubility : Sulfonyl or carboxylate substituents (e.g., methyl 3-fluoro-pyrrolo[2,3-b]pyridine-4-carboxylate) improve aqueous solubility but may reduce blood-brain barrier penetration .
  • Metabolic Stability : Halogenated derivatives (e.g., 4-bromo-3-fluoro-pyrrolo[2,3-b]pyridine) exhibit slower hepatic clearance due to resistance to oxidative metabolism .

Key Research Findings and Implications

  • Kinase Inhibition : The target compound’s fused pyrazole-pyrrolo-pyridine system may offer dual kinase inhibition (e.g., BTK and CDK1) by combining the pharmacophores of pyrimidine-based BTK inhibitors and thiazole-based CDK1 inhibitors .
  • Synthetic Scalability: High-temperature condensation methods (as in ) are less efficient than enaminonitrile-based routes (), suggesting room for optimization in large-scale synthesis.
  • Substituent Optimization : Comparative studies indicate that chloro and trifluoromethyl groups at position 4 enhance target engagement, while bulky substituents at position 1 (e.g., ethyl) balance hydrophobicity and metabolic stability .

Biological Activity

4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a compound belonging to the class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a complex bicyclic structure that contributes to its biological activity. The presence of chlorine and ethyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₄
Molecular Weight240.70 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-D]pyridine exhibit significant anticancer properties. A study highlighted that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis (programmed cell death) .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains. In vitro studies have shown that this compound exhibits notable inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Neuroprotective Effects

The neuroprotective potential of pyrrolo[3,4-D] derivatives has been explored in various models. These compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and exhibiting anti-inflammatory effects .

Table 2: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInhibition of CDKs
AntimicrobialEffective against bacterial strains
NeuroprotectiveModulation of neurotransmitters

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect signaling pathways associated with inflammation and apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication processes.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of a series of pyrazolo derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Case Study 2: Antimicrobial Screening

A recent screening assessed the antimicrobial efficacy of several pyrazolo derivatives against clinical isolates. The compound showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values indicating strong potential for therapeutic use in infections caused by resistant strains.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine?

The compound can be synthesized via condensation reactions between 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives and substituted nitrophenols in chlorobenzene at 190°C for 30 hours, followed by reduction with FeCl₃ and hydrazine hydrate to yield intermediates . Alternative methods involve cyclization of arylidene malonodinitriles with aminopyrrole precursors under acidic conditions to form the fused pyrazolo-pyrrolo-pyridine core .

Q. How is the structural integrity of this compound validated in synthetic batches?

Characterization typically employs X-ray crystallography to confirm the fused heterocyclic system and substituent positions. Spectroscopic techniques (¹H/¹³C NMR, IR) are used to verify the chloro and ethyl groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Quantum chemical calculations (DFT) can predict electronic properties and validate experimental data .

Q. What preliminary biological screening models are used to evaluate its activity?

Initial testing focuses on kinase inhibition assays (e.g., BTK, B-RAF V600E) using recombinant enzymes and ATP-competitive binding protocols. Antiviral activity against retroviruses like HIV is assessed via reverse transcriptase inhibition assays, with IC₅₀ values calculated using dose-response curves .

Advanced Research Questions

Q. How do substituent modifications influence kinase inhibitory potency?

Structure-activity relationship (SAR) studies show that the 4-chloro group enhances hydrophobic interactions with kinase hinge regions (e.g., BTK’s Met477), while the ethyl group at position 1 improves metabolic stability. Replacing the pyrazolo ring with indazole reduces selectivity due to altered hydrogen bonding with catalytic lysine residues (e.g., B-RAF’s Lys483) .

Q. What strategies resolve contradictions in reported inhibitory data across kinase families?

Discrepancies arise from differential binding modes in homologous kinases. For example, pyrrolo[2,3-b]pyridine derivatives exhibit nanomolar IC₅₀ against BTK but micromolar activity against VEGFR2. Computational docking and mutagenesis studies can identify residue-specific interactions (e.g., steric clashes with VEGFR2’s Gatekeeper Phe1047) .

Q. How is crystallographic data leveraged to optimize binding affinity?

Co-crystallization with target kinases (e.g., B-RAF) reveals critical interactions: the pyrazolo nitrogen forms a hydrogen bond with the hinge region’s backbone NH, while the chloro group occupies a hydrophobic pocket. Modifications like fluorination at position 5 improve van der Waals contacts without disrupting the binding pose .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

Subcutaneous xenograft models (e.g., murine A549 lung cancer) are used to assess tumor growth inhibition. Dosing regimens (10–50 mg/kg, oral) are optimized based on pharmacokinetic parameters (t₁/₂, Cmax). Toxicity is monitored via histopathology of liver/kidney tissues .

Q. How are metabolic stability and off-target effects addressed in lead optimization?

Microsomal stability assays (human/rat liver microsomes) identify metabolic hotspots (e.g., ethyl group oxidation). Introducing electron-withdrawing substituents (e.g., trifluoromethyl) at position 5 reduces CYP3A4-mediated degradation. Selectivity profiling against 400+ kinases minimizes off-target toxicity .

Q. What methodologies validate antiparasitic activity against kinetoplastids?

In vitro assays against Trypanosoma cruzi amastigotes use GFP-transfected strains and flow cytometry to quantify parasite burden. In vivo efficacy is tested in acute Chagas disease models via parasitemia measurement and cardiac tissue PCR post-treatment .

Q. How are computational tools integrated into analogue design?

Molecular dynamics simulations predict binding free energies (ΔG) and residence times for derivatives. Machine learning models trained on kinase inhibition datasets prioritize substituents with favorable ADME profiles. Synthetic feasibility is assessed using retrosynthetic algorithms (e.g., Pistachio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.